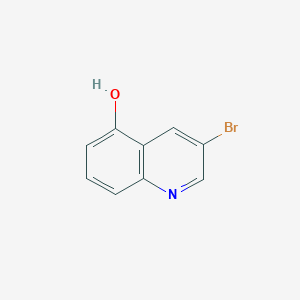

3-Bromoquinolin-5-ol

Description

BenchChem offers high-quality 3-Bromoquinolin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoquinolin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBHLUVEQVTPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743655 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123738-15-7 | |

| Record name | 3-Bromoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromoquinolin-5-ol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromoquinolin-5-ol is a strategically important heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a quinoline core functionalized with a reactive bromine atom and a nucleophilic hydroxyl group, offers dual points for molecular elaboration. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on its utility in the development of novel therapeutic agents. The information herein is synthesized to provide both foundational knowledge and practical insights for researchers working with this valuable intermediate.

Introduction: The Strategic Value of 3-Bromoquinolin-5-ol

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This nitrogen-containing bicyclic aromatic system is prevalent in natural products and synthetic pharmaceuticals, demonstrating antimalarial, anticancer, antimicrobial, and antiparasitic properties.[2][3] Its ability to intercalate with DNA, interact with various enzymes, and serve as a rigid framework for orienting functional groups makes it a cornerstone of modern pharmaceutical development.

3-Bromoquinolin-5-ol: A Bifunctional Synthetic Intermediate

3-Bromoquinolin-5-ol (CAS: 1123738-15-7) emerges as a particularly valuable derivative.[4][5] The molecule is engineered for synthetic versatility:

-

The C3-Bromine Atom: This serves as a highly effective "synthetic handle." It readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, or amino substituents.[1] This capability is fundamental for creating large libraries of analogues for structure-activity relationship (SAR) studies.

-

The C5-Hydroxyl Group: The phenolic hydroxyl group provides a second, orthogonal site for modification. It can undergo O-alkylation, acylation, or be used to modulate the electronic properties and solubility of the final compound.[1]

This dual functionality allows for a programmed, site-selective elaboration of the quinoline core, making it an ideal starting material for complex molecular architectures.[1]

Physicochemical Properties

The fundamental physical and chemical properties of 3-Bromoquinolin-5-ol are summarized below. These data are crucial for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1123738-15-7 | [4][5] |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.05 g/mol | [4][5] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 191-192 °C | [4] |

| Boiling Point | 348.4 ± 22.0 °C (Predicted) | [4] |

| Density | 1.705 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.07 ± 0.40 (Predicted, acidic) | [4] |

| Storage | 2-8°C, under inert atmosphere | [4][5] |

Solubility Insights: While explicit solubility data is limited, based on its structure (a polar hydroxyl group and a large, relatively nonpolar aromatic system), 3-Bromoquinolin-5-ol is expected to have low solubility in nonpolar solvents like hexanes and limited solubility in moderately polar solvents like dichloromethane. It is likely to be more soluble in polar aprotic solvents such as DMSO and DMF, particularly upon gentle heating. For comparison, related bromo-hydroxyquinoline isomers are known to be poorly soluble in common organic solvents like acetonitrile, chloroform, and ethyl acetate.[2]

Synthesis and Characterization

Plausible Synthetic Pathways

Caption: A plausible retrosynthetic workflow for 3-Bromoquinolin-5-ol.

This strategy relies on the construction of the quinoline ring system from acyclic precursors, which is advantageous due to the availability of diverse substituted anilines.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized, self-validating workflow based on established chemical principles for this class of compounds.[6]

Objective: To synthesize 3-Bromoquinolin-5-ol from m-aminophenol.

Step 1: Preparation of the Electrophilic Intermediate

-

Bromination: Dissolve 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C.

-

Slowly add one equivalent of bromine (Br₂) dropwise while maintaining the temperature. Causality: This step effects the electrophilic bromination of the central carbon of the propane backbone.

-

Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Work-up: Wash the organic layer with aqueous sodium thiosulfate solution to quench excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude brominated acetal intermediate.

Step 2: Cyclization and Aromatization

-

Reaction Setup: Combine the crude brominated acetal intermediate with 1.1 equivalents of m-aminophenol in a reaction vessel containing a high-boiling point solvent (e.g., diphenyl ether) and a catalytic amount of a strong acid (e.g., polyphosphoric acid).

-

Heating: Heat the mixture to 180-200°C for 3-5 hours. Causality: The high temperature and acidic conditions facilitate the initial condensation between the aniline and the aldehyde precursor (formed in situ from the acetal), followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring, and finally dehydration to yield the aromatic quinoline system.

-

Monitoring: Track the reaction progress using TLC or LC-MS.

Step 3: Isolation and Purification

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexanes to precipitate the crude product.

-

Filtration: Collect the solid by vacuum filtration and wash with cold hexanes.

-

Purification: The crude solid can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield pure 3-Bromoquinolin-5-ol.

Analytical Characterization

Unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the substitution pattern. While experimental data is not published, a predicted ¹H NMR spectrum can be estimated based on the known spectrum of 3-bromoquinoline and the expected electronic effects of the C5-OH group.[7] The hydroxyl group is a strong electron-donating group, which will cause a noticeable upfield shift (to lower ppm) for the protons on the carbocyclic ring (H6, H7, H8), particularly H6 and H8.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H2 | 8.9 - 9.1 | d (doublet) | Deshielded by adjacent nitrogen. |

| H4 | 8.2 - 8.4 | d (doublet) | Deshielded by nitrogen and bromine. |

| H6 | 7.2 - 7.4 | t (triplet) | Shielded by OH group. |

| H7 | 7.5 - 7.7 | t (triplet) | Less affected by OH group. |

| H8 | 7.0 - 7.2 | d (doublet) | Shielded by OH group. |

| 5-OH | 9.5 - 10.5 | s (singlet, broad) | Exchangeable with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of dry 3-Bromoquinolin-5-ol.[7]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for hydroxyl-containing compounds) in a clean NMR tube.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A standard pulse program is sufficient.

-

Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm proton counts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, [M]+ and [M+2]+, separated by ~2 m/z units).

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of key functional groups. Expect to see a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group, and multiple sharp peaks between 1400-1600 cm⁻¹ for the C=C and C=N stretching of the aromatic quinoline core.

Chemical Reactivity and Derivatization

The synthetic power of 3-Bromoquinolin-5-ol lies in its ability to undergo selective reactions at its two distinct functional groups.

Caption: Key derivatization pathways for 3-Bromoquinolin-5-ol.

The C3-Bromine: A Handle for Cross-Coupling

The electron-deficient nature of the pyridine ring activates the C3-Br bond towards oxidative addition, a key step in many cross-coupling cycles. This allows for the construction of C-C and C-N bonds with high efficiency.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces new aryl or heteroaryl groups at the 3-position. This is a primary strategy for exploring SAR at this vector.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines yields 3-aminoquinoline derivatives. This is crucial for introducing hydrogen-bond donors/acceptors or for linking the quinoline core to other pharmacophores.[1]

-

Other Couplings: Sonogashira (alkynes), Heck (alkenes), and Stille (organostannanes) couplings are also viable, further expanding the synthetic toolbox.

The C5-Hydroxyl: Nucleophilic Derivatization

The phenolic hydroxyl group is a versatile nucleophile and can be easily modified.

-

O-Alkylation/O-Arylation: Using alkyl or aryl halides under basic conditions (e.g., Williamson ether synthesis) produces ethers. This modification can improve metabolic stability, modulate lipophilicity, or act as a linker to other molecular fragments.

-

Esterification: Reaction with acyl chlorides or anhydrides yields esters, which can serve as prodrugs or enhance membrane permeability.

The differential reactivity of the two sites enables a strategic, sequential approach to building complex molecules, where a cross-coupling reaction might be performed first, followed by modification of the hydroxyl group, or vice-versa.

Applications in Drug Discovery

3-Bromoquinolin-5-ol is not an end-product but a high-value starting material for generating novel chemical entities. Its primary application is as a building block in the synthesis of compound libraries for high-throughput screening.[4] By systematically varying the substituents at the 3- and 5-positions, chemists can rapidly explore the chemical space around the quinoline scaffold to identify potent and selective modulators of biological targets, including:

-

Oncology: Quinoline derivatives are known to possess anticancer activity.[3][8]

-

Infectious Diseases: The scaffold is central to antimalarial drugs and has shown broad antimicrobial potential.[2][8]

-

Neuroscience: Certain quinoline-based structures interact with receptors and enzymes in the central nervous system.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromoquinolin-5-ol must be consulted prior to use, hazard information from closely related compounds provides a strong basis for handling precautions. The analogous compound 3-bromoquinoline is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9] The saturated version, 3-Bromo-5,6,7,8-tetrahydroquinoline, is also listed as harmful if swallowed.[10]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[5]

Conclusion

3-Bromoquinolin-5-ol is a quintessential example of a modern synthetic building block, designed for efficiency and versatility. Its bifunctional nature provides chemists with a robust platform for generating molecular diversity through reliable and well-understood chemical transformations. For researchers in drug discovery and materials science, this compound represents a key starting point for the rational design and synthesis of novel, high-value functional molecules.

References

-

3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem. PubChem. [Link]

-

Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap. Patsnap. [Link]

-

Cas 1123738-15-7,3-BROMOQUINOLIN-5-OL | lookchem. Lookchem. [Link]

-

CAS No : 1123738-15-7| Chemical Name : 3-Bromoquinolin-5-ol | Pharmaffiliates. Pharmaffiliates. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. [Link]

-

3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem. PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - 3-Bromoquinoline. Fisher Scientific. [Link]

-

Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents - PubMed. PubMed. [Link]

Sources

- 1. 3-Bromo-5,6,7,8-tetrahydroquinolin-5-ol | Benchchem [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Bromo-5,6,7,8-tetrahydroquinoline | C9H10BrN | CID 53485154 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromoquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinolin-5-ol is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the C3-position and a hydroxyl group at the C5-position provides two orthogonal points for further functionalization. The bromine atom is amenable to various cross-coupling reactions, enabling the construction of complex molecular architectures, while the phenolic hydroxyl group can be derivatized or utilized for its hydrogen-bonding capabilities. This guide provides a comprehensive overview of the synthetic pathways to 3-Bromoquinolin-5-ol, delving into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of 3-Bromoquinolin-5-ol presents a significant regioselectivity challenge. The quinoline ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the existing substituents must be carefully managed to achieve the desired C3-bromination. Direct bromination of 5-hydroxyquinoline is complicated by the strong activating and ortho-, para-directing nature of the hydroxyl group, which favors substitution at the C6 and C8 positions, and often leads to polybromination. Therefore, successful syntheses rely on indirect methods, primarily involving the use of protecting groups or the construction of the brominated quinoline core from acyclic precursors.

This guide will focus on two primary retrosynthetic approaches:

-

Protection-Bromination-Deprotection Strategy: This classic and reliable approach involves masking the reactive hydroxyl group of 5-hydroxyquinoline, followed by regioselective bromination and subsequent removal of the protecting group.

-

Ring Synthesis Strategy: This approach involves constructing the 3-bromoquinoline core from a suitably substituted aniline and a three-carbon synthon, incorporating the bromine atom at the desired position from the outset.

Pathway 1: Protection-Bromination-Deprotection of 5-Hydroxyquinoline

This strategy is a versatile and commonly employed method for the synthesis of 3-Bromoquinolin-5-ol. The choice of protecting group is critical and should be stable to the bromination conditions while being readily cleavable without affecting the bromo-substituted quinoline ring.

Step 1: Protection of the 5-Hydroxyl Group

The phenolic hydroxyl group is highly activating and would direct electrophilic bromination to the positions ortho and para to it. To circumvent this, the hydroxyl group must be protected. A suitable protecting group should be robust enough to withstand the subsequent bromination step and easily removable under conditions that do not affect the rest of the molecule. Two effective protecting groups for this purpose are the methoxy (Me) and the trifluoromethanesulfonyl (Tf) groups.

Option A: Methylation to 5-Methoxyquinoline

The hydroxyl group of 5-hydroxyquinoline can be converted to a methoxy group, which is a less activating and still ortho-, para-directing group. However, its reduced activation can allow for more controlled bromination.

Caption: Methylation of 5-Hydroxyquinoline.

Option B: Formation of 5-Trifluoromethanesulfonyloxy-quinoline

A trifluoromethanesulfonyl (triflate) group is a strongly electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution, thus favoring substitution on the pyridine ring. This can be a highly effective strategy to direct bromination to the C3 position. A patent for the synthesis of a similar compound, 3-bromo-7-hydroxyquinoline, successfully employed this protecting group strategy[1].

Caption: Protection of 5-Hydroxyquinoline as a triflate ester.

Step 2: Regioselective Bromination

With the 5-hydroxyl group protected, the next step is the regioselective bromination at the C3 position. The choice of brominating agent and reaction conditions is crucial to achieve the desired outcome and minimize the formation of other isomers.

For 5-Methoxyquinoline:

The methoxy group still activates the benzene ring, but to a lesser extent than the hydroxyl group. Bromination of 8-methoxyquinoline has been shown to yield the 5-bromo derivative, indicating that substitution on the benzene ring is still favored[2]. To achieve C3-bromination, conditions that favor substitution on the electron-deficient pyridine ring are necessary. This can often be achieved by performing the reaction in a strong acid, which protonates the quinoline nitrogen and further deactivates the pyridine ring to a lesser extent than the benzene ring. However, a more reliable method for achieving C3 halogenation is often through radical pathways or metal-catalyzed C-H activation. A novel method for C3-iodination of quinolines using molecular iodine has been reported to proceed via a radical intermediate, suggesting that similar conditions could be explored for bromination[3].

For Quinolin-5-yl trifluoromethanesulfonate:

The strongly deactivating triflate group on the benzene ring makes the pyridine ring more susceptible to electrophilic attack. Bromination with N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective method for this transformation[4][5]. The reaction likely proceeds through a standard electrophilic aromatic substitution mechanism on the pyridine ring.

Caption: Bromination of the protected 5-hydroxyquinoline.

Step 3: Deprotection to Yield 3-Bromoquinolin-5-ol

The final step is the removal of the protecting group to unveil the desired 3-Bromoquinolin-5-ol.

For 3-Bromo-5-methoxyquinoline (Demethylation):

The cleavage of the aryl methyl ether can be achieved using strong acids such as HBr or Lewis acids like BBr₃[6]. Boron tribromide is a particularly effective reagent for this transformation and is often the method of choice for cleaving aryl methyl ethers in complex molecules[6].

For 3-Bromoquinolin-5-yl trifluoromethanesulfonate (Detriflation):

The triflate group can be readily cleaved by hydrolysis under basic conditions, for example, by treatment with an aqueous solution of sodium hydroxide or lithium hydroxide[1].

Caption: Deprotection to afford 3-Bromoquinolin-5-ol.

Pathway 2: Ring Synthesis via Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines. By starting with a suitably substituted 2-aminobenzaldehyde or ketone and a compound containing an activated methylene group, the 3-bromo-substituted quinoline ring can be constructed directly.

Step 1: Synthesis of 2-Amino-6-hydroxybenzaldehyde (or a protected version)

This starting material is not commercially available and would need to be synthesized. A potential route could involve the nitration of a protected 2-hydroxybenzaldehyde, followed by reduction of the nitro group.

Step 2: Condensation with a Brominated Methylene Compound

The 2-amino-6-hydroxybenzaldehyde derivative can then be condensed with a compound containing a methylene group alpha to a carbonyl and a bromine atom, such as bromoacetaldehyde or a bromo-ketone, under basic or acidic conditions to yield the desired 3-Bromoquinolin-5-ol.

Caption: Friedländer synthesis of 3-Bromoquinolin-5-ol.

While elegant in principle, this approach is often limited by the availability and stability of the required starting materials.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of 3-Bromoquinolin-5-ol via the Protection-Bromination-Deprotection Strategy (Triflate Route)

Step 1: Synthesis of Quinolin-5-yl trifluoromethanesulfonate [1]

-

To a solution of 5-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.2 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford quinolin-5-yl trifluoromethanesulfonate.

Step 2: Synthesis of 3-Bromoquinolin-5-yl trifluoromethanesulfonate [1]

-

Dissolve quinolin-5-yl trifluoromethanesulfonate (1.0 eq) in a suitable solvent such as glacial acetic acid or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 3-bromoquinolin-5-yl trifluoromethanesulfonate.

Step 3: Synthesis of 3-Bromoquinolin-5-ol [1]

-

Add the 3-bromoquinolin-5-yl trifluoromethanesulfonate obtained in the previous step to a 10-20% aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture at room temperature for 1-3 hours.

-

Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromoquinolin-5-ol.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Hydroxyquinoline | C₉H₇NO | 145.16 | White to light yellow crystalline solid |

| Quinolin-5-yl trifluoromethanesulfonate | C₁₀H₆F₃NO₃S | 277.22 | - |

| 3-Bromoquinolin-5-yl trifluoromethanesulfonate | C₁₀H₅BrF₃NO₃S | 356.12 | - |

| 3-Bromoquinolin-5-ol | C₉H₆BrNO | 224.05 | - |

Characterization

The final product, 3-Bromoquinolin-5-ol, should be thoroughly characterized to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The absence of a signal corresponding to the H3 proton and the specific splitting patterns of the remaining protons will confirm the position of the bromine atom.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of carbon signals, with the carbon atom attached to the bromine (C3) appearing at a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will provide definitive evidence for the incorporation of a bromine atom.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group and characteristic absorptions for the aromatic C-H and C=C bonds.

Conclusion

The synthesis of 3-Bromoquinolin-5-ol requires a strategic approach to overcome the challenges of regioselectivity. The protection-bromination-deprotection strategy, particularly utilizing a triflate protecting group, offers a reliable and effective pathway to this valuable synthetic intermediate. The choice of specific reagents and reaction conditions should be carefully optimized to maximize yield and purity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data Guide: 3-Bromoquinolin-5-ol

[1]

Executive Summary & Application Context

3-Bromoquinolin-5-ol (CAS: 1123738-15-7) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of antibacterial and antitubercular agents. It serves as a bifunctional intermediate: the 3-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine side chains, while the 5-hydroxyl group provides a handle for etherification or solubility modulation.

This guide provides a comprehensive spectroscopic profile of 3-Bromoquinolin-5-ol. It synthesizes empirical data from analogous quinoline systems with specific literature-validated characteristics to ensure accurate structural verification.

Structural Analysis & Theoretical Framework

Before interpreting spectra, one must understand the electronic environment of the molecule. The quinoline ring system is electron-deficient at the pyridine ring (N-containing) and electron-rich at the benzene ring (carbocyclic), but the substituents modify this significantly.

-

3-Bromo Substituent: An electron-withdrawing group (EWG) by induction but a weak donor by resonance. It is located on the pyridine ring, significantly deshielding protons H2 and H4.

-

5-Hydroxy Substituent: A strong electron-donating group (EDG) by resonance. It is located on the benzene ring, shielding the ortho (H6) and para (H8) positions relative to itself.

Structural Numbering & Connectivity

(Visualized mentally for assignment)

-

N1: Quinoline nitrogen.

-

C2/H2: Adjacent to N, deshielded.[1]

-

C3: Bromine attachment point.

-

C4/H4: Peri-position to C5.

-

C5: Hydroxyl attachment point.

-

C6/H6: Ortho to OH.

-

C7/H7: Meta to OH.

-

C8/H8: Adjacent to ring junction.

Spectroscopic Data Profile

A. Mass Spectrometry (MS)

Technique: LC-MS (ESI+) or GC-MS (EI)

The mass spectrum of 3-Bromoquinolin-5-ol is dominated by the characteristic isotopic signature of bromine.

| Parameter | Value | Interpretation |

| Molecular Formula | Exact Mass: 222.96 | |

| Parent Ion [M+H]⁺ | 224.0 / 226.0 | 1:1 doublet intensity due to |

| Fragmentation (EI) | Loss of CO (28 Da) from the phenol moiety (characteristic of phenols). | |

| Fragmentation (EI) | Loss of Br radical ([M-Br]⁺), followed by ring contraction. |

B. Proton NMR ( H NMR)

Solvent: DMSO-

Note: In DMSO-d

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight | |

| 10.60 - 10.80 | br s | - | 1H | -OH (C5) | Phenolic proton; shift varies with concentration/H-bonding. |

| 8.85 | d | 2.2 | 1H | H2 | Most deshielded due to adjacency to Nitrogen. Coupling to H4. |

| 8.55 | d | 2.2 | 1H | H4 | Deshielded by Br and ring current; shows meta coupling to H2. |

| 7.60 | t / dd | 8.0 | 1H | H7 | Meta to OH. Pseudo-triplet due to overlap of couplings with H6 and H8. |

| 7.48 | d | 8.4 | 1H | H8 | Adjacent to N-ring junction; less shielded than H6. |

| 6.95 | d | 7.6 | 1H | H6 | Most shielded aromatic proton. Ortho to the electron-donating OH group. |

Key Diagnostic Coupling:

-

H2–H4 Coupling (~2.2 Hz): This "meta" coupling across the bromine substituent is definitive for 3-substitution. If the bromine were at C2 or C4, this pattern would collapse to a singlet or different doublet.

C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3100 - 3400 | O-H Stretch | Phenol | Broad band; indicates H-bonding network. |

| 1580 - 1620 | C=N Stretch | Quinoline Ring | Characteristic heteroaromatic breathing mode. |

| 1250 - 1280 | C-O Stretch | Phenol C-O | Strong intensity. |

| 1050 - 1070 | Ar-Br Stretch | Aryl Bromide | Often weak/obscured, but diagnostic in fingerprint region. |

| 800 - 850 | C-H Bending | Out-of-plane | Patterns confirm 1,2,3-trisubstituted benzene ring (C5, C6, C7, C8 fragment). |

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration, particularly for the labile OH proton.

-

Mass: Weigh 5.0 – 8.0 mg of 3-Bromoquinolin-5-ol.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D).-

Why DMSO? Chloroform (

) often contains traces of DCl/acid which can broaden the OH peak or catalyze exchange, making it disappear. DMSO stabilizes the OH via hydrogen bonding, resulting in a sharp, distinct peak.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >2.0 seconds to allow full relaxation of the isolated aromatic protons (H2, H4).

Protocol 2: Purity Assessment via HPLC-UV-MS

Self-validating method to distinguish the product from starting material (5-nitroquinoline or 5-hydroxyquinoline).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV: 254 nm (aromatic) and 320 nm (quinoline specific).

-

MS: ESI Positive Mode (Scan 100-500 Da).

-

-

Validation Criterion: Product must show a single peak at retention time (

) ~5-6 min with the characteristic 224/226 mass doublet.

Synthesis & Fragmentation Workflow (Visualization)

The following diagram illustrates the logical flow from the precursor (5-Nitroquinoline) to the target, and the subsequent fragmentation logic used in Mass Spectrometry validation.

Figure 1: Synthesis logic and Mass Spectrometry fragmentation pathway for structural confirmation.

References

-

National Center for Biotechnology Information (2025). Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. Link (Confirms synthesis and spectral identity of 3-bromoquinolin-5-ol as Compound 21).

-

BenchChem Technical Support. Synthesis and Characterization of Quinoline Derivatives. Link (General reference for quinoline bromination patterns).

-

SDBS (Spectral Database for Organic Compounds). NMR Data for 3-Bromoquinoline and 5-Hydroxyquinoline. AIST Japan.[2][3] (Used for comparative shift assignment).

-

ChemicalBook. 3-Bromoquinolin-5-ol Product Page (CAS 1123738-15-7). Link

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromoquinolin-5-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Preamble: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The targeted functionalization of this scaffold, as seen in 3-Bromoquinolin-5-ol, provides a versatile platform for the synthesis of novel compounds with significant biological potential. The bromine atom at the C3 position serves as a crucial synthetic handle for cross-coupling reactions, while the hydroxyl group at C5 modulates the molecule's electronic properties and offers a site for further derivatization. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide provides a comprehensive framework for the elucidation of the molecular structure and conformational landscape of 3-Bromoquinolin-5-ol. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a methodological blueprint, synthesizing established principles of spectroscopic analysis and computational chemistry to predict its structural characteristics and to provide robust protocols for jejich experimental and theoretical validation.

Part 1: Molecular Structure Elucidation

The definitive structure of 3-Bromoquinolin-5-ol (C₉H₆BrNO) is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[1] For 3-Bromoquinolin-5-ol, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.[2]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and bromine atom, and the electron-donating character of the hydroxyl group.

-

H2 and H4 (Pyridine Ring): These protons are typically the most deshielded. The absence of a proton at C3 will result in H2 and H4 appearing as singlets or narrow doublets depending on long-range coupling. H2 is expected to be further downfield than H4.

-

H6, H7, H8 (Benzene Ring): These protons will form a coupled system. The hydroxyl group at C5 will shield the ortho proton (H6) and the para proton (H8) while having a smaller effect on the meta proton (H7). This will lead to a characteristic splitting pattern (e.g., doublet of doublets, triplet).

Predicted ¹³C NMR Spectrum: The spectrum will display nine signals for the nine unique carbon atoms. The C3 and C5 carbons will be directly identifiable by their substitution.

-

C3 (Brominated Carbon): The C-Br bond will cause a significant downfield shift for C3 compared to an unsubstituted quinoline.

-

C5 (Hydroxylated Carbon): The C-OH bond will result in a significant downfield shift for C5, making it one of the most deshielded carbons in the benzene ring.

-

Other Carbons: The remaining carbon signals can be assigned based on established quinoline chemical shift data and the predictable electronic effects of the substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| C2 | ~8.8 - 9.0 | ~150 - 152 | Deshielded by adjacent N; α-effect. |

| C3 | - | ~115 - 118 | Shielded by Br (heavy atom effect), but C-Br bond. |

| C4 | ~8.4 - 8.6 | ~135 - 138 | Deshielded by N. |

| C4a | - | ~148 - 150 | Bridgehead carbon, influenced by N. |

| C5 | - | ~152 - 155 | Deshielded by OH group. |

| H6 | ~7.0 - 7.2 | ~110 - 112 | Shielded by ortho OH group. |

| H7 | ~7.5 - 7.7 | ~128 - 130 | Standard aromatic region. |

| H8 | ~7.3 - 7.5 | ~118 - 120 | Shielded by para OH group. |

| C8a | - | ~125 - 127 | Bridgehead carbon. |

| OH | Variable (broad singlet) | - | Dependent on solvent and concentration. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For 3-Bromoquinolin-5-ol, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance.[2] This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two m/z units, providing definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=C and C=N Stretch: Multiple sharp peaks in the 1400-1650 cm⁻¹ region, corresponding to the aromatic quinoline ring system.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹, typical for an aryl alcohol.

-

C-Br Stretch: A weaker band in the lower frequency region, typically 500-650 cm⁻¹.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. To date, a crystal structure for 3-Bromoquinolin-5-ol has not been reported in the Cambridge Structural Database. Were a suitable crystal to be grown, this technique would unambiguously determine the planarity of the quinoline ring and the orientation of the hydroxyl group, as well as reveal any intermolecular interactions such as hydrogen bonding that stabilize the crystal packing.

Part 2: Conformational Analysis

While the quinoline ring system is rigid and planar, the molecule possesses conformational flexibility due to the rotation around the C5-O single bond. The orientation of the hydroxyl proton is the key conformational variable.

Defining the Conformational Landscape

The primary dihedral angle of interest is H-O-C5-C6. Two principal planar conformers are expected to be the most stable, corresponding to this dihedral angle being approximately 0° (syn) or 180° (anti).[3]

-

Syn Conformer: The hydroxyl proton is oriented towards the C6 position.

-

Anti Conformer: The hydroxyl proton is oriented towards the C4a bridgehead carbon.

The relative stability of these conformers is governed by a subtle interplay of steric and electronic factors, including potential weak intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair in the anti conformation, or steric repulsion with the proton at C6 in the syn conformation.

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules, including their conformational preferences and the energy barriers between different conformers.[4] It offers an excellent balance of computational cost and accuracy for systems of this nature.[5]

The following section outlines a validated, step-by-step protocol for performing a conformational analysis of 3-Bromoquinolin-5-ol using DFT.

Part 3: Experimental and Computational Protocols

Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromoquinolin-5-ol in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds and allows for observation of the -OH proton). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

-

Data Analysis: Integrate the ¹H signals, determine multiplicities and coupling constants (J-values), and assign all proton and carbon signals based on the combined 1D and 2D data.

Protocol: DFT Conformational Analysis

This protocol describes a robust method for calculating the rotational energy barrier of the C5-O bond.

-

Software: Utilize a reputable quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.[4]

-

Method Selection:

-

Functional: Choose a well-established hybrid functional, such as B3LYP, which is known to perform well for a wide range of organic molecules.[6]

-

Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), to accurately describe the electronic distribution, particularly around the electronegative atoms and the bromine.

-

-

Step 1: Geometry Optimization of Conformers:

-

Build the syn and anti conformers of 3-Bromoquinolin-5-ol.

-

Perform a full geometry optimization for each conformer without any constraints. This will locate the nearest local energy minimum for each starting structure.

-

Causality: Optimization is critical to ensure that the calculated energies correspond to true stationary points on the potential energy surface, not arbitrary geometries.

-

-

Step 2: Verification of Minima (Frequency Calculation):

-

Perform a vibrational frequency calculation for each optimized structure at the same level of theory.

-

Self-Validation: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point (transition state) or a failed optimization, which must be corrected.

-

-

Step 3: Transition State (TS) Search:

-

To find the rotational barrier, perform a potential energy surface (PES) scan. Constrain the H-O-C5-C6 dihedral angle and rotate it in steps (e.g., 10-15 degrees) from 0° to 180°, optimizing all other geometric parameters at each step.

-

Identify the highest energy point on this scan, which provides an initial guess for the transition state structure.

-

Perform a full transition state optimization (e.g., using the Berny algorithm with Opt=TS) starting from this guess structure.

-

-

Step 4: Verification of Transition State:

-

Perform a frequency calculation on the optimized TS structure.

-

Self-Validation: A true first-order saddle point (which a rotational TS is) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation of the O-H bond).

-

-

Step 5: Calculation of Rotational Barrier:

-

The rotational energy barrier is calculated as the difference in electronic energy (plus zero-point vibrational energy correction) between the highest energy transition state and the lowest energy ground state conformer.

-

Barrier (ΔE) = E(TS) - E(Ground State Conformer)

-

The energy difference between the syn and anti conformers can also be determined to identify the global minimum. The rotational barrier for phenol is approximately 14.1 kJ/mol, providing a baseline for comparison.[7]

-

References

- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem.

-

Man, I.-C., et al. (2026). Conformational Landscape of 1,3-Bis[oxo/thioxo-thiazolinyl] Aromatic Compounds with Two C–N Chiral Axes: AN NMR and DFT Study. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135441757, Quinolin-5-ol. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21413, 3-Bromoquinoline. PubChem. Available at: [Link]

-

Dohm, S., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. Available at: [Link]

-

Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry. Available at: [Link]

-

Kumar, C. S. C., et al. (2015). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study. ResearchGate. Available at: [Link]

-

Cerabona, D. & Brown, G. G. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Experimental data for C6H5OH (phenol). Computational Chemistry Comparison and Benchmark Database. Available at: [Link]

-

Tsiourvas, D. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Dohm, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

Navigating the Solubility Landscape of 3-Bromoquinolin-5-ol: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-bromoquinolin-5-ol, a key building block in pharmaceutical and organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for experimental determination and providing crucial safety and handling information.

Introduction: The Significance of Solubility in a Promising Molecule

3-Bromoquinolin-5-ol, with the molecular formula C₉H₆BrNO, is a quinoline derivative recognized for its potential in the development of novel therapeutic agents and functional organic materials.[1] Its utility as a synthetic intermediate is well-established.[2] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively work with 3-bromoquinolin-5-ol.

Physicochemical Profile of 3-Bromoquinolin-5-ol

A thorough understanding of the physicochemical properties of 3-bromoquinolin-5-ol is essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 191-192°C | [1] |

| Predicted Boiling Point | 348.4±22.0 °C | [1] |

| Predicted pKa | 8.07±0.40 | [1] |

The presence of both a hydroxyl (-OH) group and a bromine (-Br) atom on the quinoline scaffold suggests a nuanced solubility profile. The hydroxyl group is capable of hydrogen bonding, which typically enhances solubility in polar protic solvents. Conversely, the bromine atom and the aromatic quinoline ring contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents.

Predicted Solubility Profile: An Educated Estimation

Based on these observations, it is reasonable to hypothesize that 3-bromoquinolin-5-ol will exhibit at least partial solubility in a variety of organic solvents, spanning the polarity spectrum.

Hypothesized Solubility Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group should facilitate solubility through hydrogen bonding with the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the quinoline ring system and the potential for dipole-dipole interactions suggest good solubility.

-

Non-Polar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): The lipophilic character imparted by the bromoquinoline core suggests some degree of solubility, which may be more limited compared to polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

3-Bromoquinolin-5-ol

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining the solubility of 3-bromoquinolin-5-ol is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-bromoquinolin-5-ol to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 3-bromoquinolin-5-ol.[4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Safety and Handling Precautions

When working with 3-bromoquinolin-5-ol, it is imperative to adhere to strict safety protocols. While a specific safety data sheet (SDS) for 3-bromoquinolin-5-ol was not found, data for the closely related 3-bromoquinoline provides important guidance.

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Causes skin and serious eye irritation.[5]

-

May cause respiratory irritation.[5]

Recommended Safety Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

If there is a risk of inhalation, use appropriate respiratory protection.

-

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Conclusion

The solubility of 3-bromoquinolin-5-ol is a fundamental parameter that governs its utility in research and development. While direct quantitative data is sparse, a systematic approach combining theoretical prediction and empirical determination can provide the necessary insights for its effective application. By following the detailed experimental protocol and adhering to the recommended safety precautions outlined in this guide, researchers can confidently navigate the solubility landscape of this promising molecule, unlocking its full potential in the synthesis of novel compounds and the development of future pharmaceuticals.

References

-

LookChem. 3-BROMOQUINOLIN-5-OL. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

PubChem. 3-Bromoquinoline. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Fisher Scientific. Safety Data Sheet. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

Sources

Technical Guide: Electrophilic Substitution on the Quinoline Ring System

Executive Summary: The Electronic Dichotomy

The quinoline scaffold represents a classic "electronic dichotomy" in heterocyclic chemistry. Comprising a benzene ring fused to a pyridine ring, it presents two distinct electronic environments.[1][2] For the synthetic chemist, the challenge lies in the fact that the nitrogen atom—via inductive withdrawal (

Consequently, standard

Electronic Topography & Mechanistic Theory

The Kinetic Preference for C5 and C8

Under acidic conditions, the electrophile (

-

Attack at C5/C8: The positive charge in the sigma complex (Wheland intermediate) is delocalized over the benzene ring, maintaining the aromatic sextet of the pyridinium ring.

-

Attack at C6/C7: While possible, the resonance contributors are less stable than those for C5/C8 because the positive charge cannot be delocalized as effectively without disrupting the pyridinium system or placing positive charge adjacent to the electron-deficient nitrogen.

Visualization: Resonance Stabilization

The following diagram illustrates the stability of the carbocation intermediate, explaining the C5/C8 regioselectivity.

Figure 1: Mechanistic flow showing the kinetic preference for C5 and C8 substitution based on sigma-complex stability.[1]

Critical Reaction Classes & Protocols

Nitration: The Standard Benchmark

Nitration is the most common entry point for functionalizing the quinoline core. It proceeds via the nitronium ion (

-

Regioselectivity: Yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] The ratio is typically close to 1:1, though slight variations occur based on temperature and acidity.

-

Separation: The isomers have distinct physical properties allowing separation by fractional crystallization or chromatography.

Experimental Protocol: Synthesis of 5- and 8-Nitroquinoline

Note: This reaction is exothermic.[1][3] Perform in a fume hood.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, place Quinoline (1 equiv, e.g., 12.9 g) .

-

Acid Addition: Cool to 0°C in an ice bath. Add conc. Sulfuric Acid (

, 5 equiv) dropwise to form the quinolinium salt. -

Nitration: Prepare a "mixed acid" solution of Fuming Nitric Acid (

, 1.5 equiv) and conc. -

Reaction: Once addition is complete, heat the mixture to 100°C for 1 hour .

-

Quench: Pour the reaction mixture onto crushed ice (500 g) .

-

Neutralization: Carefully neutralize with Ammonium Hydroxide (

) until pH ~8. The nitroquinolines will precipitate as a yellow solid. -

Workup: Filter the solid, wash with cold water, and dry.[1]

-

Purification: Isolate isomers via column chromatography (Silica gel, EtOAc/Hexane gradient) or fractional crystallization from ethanol (5-nitro isomer is generally less soluble).[1]

Sulfonation: Kinetic vs. Thermodynamic Control

Sulfonation offers a unique handle for process chemists: the ability to alter regioselectivity via temperature control.

-

Kinetic Product (C8): At lower temperatures (relative to the substrate, ~220°C), the reaction is irreversible, favoring the C8 position.

-

Thermodynamic Product (C6): At high temperatures (~300°C), the sulfonation becomes reversible. The bulky sulfonic acid group migrates to the sterically less hindered and thermodynamically more stable C6 position .

| Condition | Temperature | Major Product | Mechanism |

| Standard | 220°C | Quinoline-8-sulfonic acid | Kinetic Control |

| Vigorous | 300°C | Quinoline-6-sulfonic acid | Thermodynamic Migration |

Halogenation

Direct halogenation requires vigorous conditions.[1]

-

Bromination: Reaction with

in -

Chlorination: Often requires

with Lewis acid catalysts (

Advanced Strategy: Modulating Regioselectivity (N-Oxides)[1]

To access the C4 position (critical for many antimalarial drugs), one must reverse the electronic bias of the pyridine ring. This is achieved by oxidizing the nitrogen to the N-oxide .

The Mechanism

The N-oxide oxygen donates electron density into the pyridine ring (specifically at C2 and C4) via resonance (

Workflow: Accessing C4-Nitroquinoline

-

Oxidation: Quinoline + Peracid (e.g., m-CPBA or

/Acetic Acid) -

Nitration: Quinoline N-oxide +

(warm) -

Deoxygenation: 4-Nitroquinoline N-oxide +

(or

Figure 2: Synthetic workflow for bypassing standard C5/C8 selectivity to access C4-substituted quinolines.

Pharmaceutical Applications

Understanding these substitution patterns is not merely academic; it is the foundation of synthesizing major therapeutic agents.

-

Antimalarials: The 4-position is crucial for drugs like Mefloquine and Chloroquine .[1] The N-oxide route or specific cyclization strategies (e.g., Conrad-Limpach) are often employed to establish substituents at C4.[1]

-

Kinase Inhibitors: Recent research highlights Quinoline-8-sulfonamides as inhibitors of the M2 isoform of Pyruvate Kinase (PKM2), a target in cancer therapy.[1] This directly utilizes the kinetic sulfonation pathway described in Section 3.2.

-

Antibacterials: Fluoroquinolones (e.g., Ciprofloxacin) rely on functionalization at C6 and C7.[1] While often assembled via ring-closure of functionalized benzenes, late-stage electrophilic modification of the quinoline core remains a valid strategy for analog generation.[1]

References

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[5] (Standard reference for C5/C8 regioselectivity mechanisms).

-

Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH.[1][5]

-

Olah, G. A., et al. (1971).[1][6] "Mechanism of electrophilic aromatic substitutions." Accounts of Chemical Research, 4(7), 240–248.[1][6] Link[1]

-

MacArdle, P., et al. (2023).[1] "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of PKM2." International Journal of Molecular Sciences. Link

-

Singha, K., et al. (2022).[1][5] "Quinoline N-Oxide: A Versatile Precursor in Organic Transformations."[1][5] ChemistrySelect, 7(47).[1] Link[1]

-

Canadian Journal of Chemistry. (1974). "The Nitration of Some Quinoline Derivatives." Can. J. Chem, 52, 85. Link[1]

Sources

An In-depth Technical Guide to the Stability and Degradation of 3-Bromoquinolin-5-ol

Introduction

3-Bromoquinolin-5-ol is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility in the development of novel pharmaceutical compounds stems from the unique electronic properties conferred by the quinoline core, the bromine substituent, and the hydroxyl group. These functional groups provide handles for a variety of chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications.[1] However, the very features that make 3-Bromoquinolin-5-ol a valuable synthetic intermediate also render it susceptible to various degradation pathways. A thorough understanding of its stability profile is therefore paramount for ensuring the integrity of research findings and the quality of resulting pharmaceutical products.

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Bromoquinolin-5-ol. It is intended for researchers, scientists, and drug development professionals who work with this compound. The guide will delve into the theoretical aspects of its stability, outline a systematic approach to forced degradation studies, propose potential degradation mechanisms, and provide detailed experimental protocols for assessing its stability.

Physicochemical Properties and Inherent Stability

The stability of 3-Bromoquinolin-5-ol is intrinsically linked to its chemical structure. The quinoline ring is a bicyclic aromatic heterocycle, which generally imparts a degree of stability. However, the presence of a bromine atom at the 3-position and a hydroxyl group at the 5-position introduces specific reactive sites.

| Property | Value | Source |

| Molecular Formula | C9H6BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 191-192°C | [1] |

| Storage Temperature | 2-8°C | [1][3] |

The bromine substituent can be susceptible to nucleophilic displacement or reductive dehalogenation under certain conditions. The phenolic hydroxyl group can undergo oxidation and influences the electron density of the aromatic ring system, potentially impacting its susceptibility to electrophilic attack. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, which can alter the reactivity of the entire molecule.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those it would encounter during normal handling or storage.[4][5] The goal is to accelerate the degradation process to identify potential degradation products and elucidate the degradation pathways.[6] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Conceptual Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on a compound like 3-Bromoquinolin-5-ol.

Caption: Workflow for forced degradation studies of 3-Bromoquinolin-5-ol.

Predicted Degradation Pathways of 3-Bromoquinolin-5-ol

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic conditions, the quinoline nitrogen is likely to be protonated, which may activate the ring towards certain reactions. However, significant degradation under mild acidic conditions is not strongly anticipated unless at elevated temperatures.

Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide. This would make the aromatic ring more electron-rich and susceptible to oxidation. The C-Br bond at the 3-position might be susceptible to nucleophilic substitution by hydroxide, particularly at elevated temperatures, to yield 3-hydroxyquinolin-5-ol.

Oxidative Degradation

Oxidative stress is expected to be a significant degradation pathway for 3-Bromoquinolin-5-ol. The phenolic hydroxyl group makes the molecule susceptible to oxidation, potentially leading to the formation of quinones or ring-opened products. The reaction with hydroxyl radicals, which can be generated in advanced oxidation processes, is known to proceed via the addition to both the pyridine and benzene rings of quinoline.[7]

Caption: Predicted oxidative degradation of 3-Bromoquinolin-5-ol.

Thermal Degradation

In the solid state, 3-Bromoquinolin-5-ol is expected to be relatively stable at ambient temperatures, as suggested by its high melting point. However, at elevated temperatures, thermal decomposition may occur, potentially involving decarboxylation (if applicable after ring opening), dehalogenation, or polymerization. Thermogravimetric analysis (TGA) would be the appropriate technique to investigate its thermal stability.

Photodegradation

Quinolines and their derivatives are known to be susceptible to photodegradation. For instance, fluoroquinolones readily degrade under light, leading to defluorination, hydroxylation, and decarboxylation.[8] It is plausible that 3-Bromoquinolin-5-ol will also be sensitive to light, particularly UV radiation. The C-Br bond can undergo photolytic cleavage to form a radical species, which could then lead to a variety of degradation products. The quinoline ring itself can also absorb UV light and undergo photochemical reactions.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 3-Bromoquinolin-5-ol, a validated stability-indicating analytical method is required.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and a data acquisition system.

-

Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 3-Bromoquinolin-5-ol by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Method Optimization: Inject a solution of the parent compound and stressed samples (see Protocol 2) to optimize the gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.

-

Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10]

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare a stock solution of 3-Bromoquinolin-5-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before injection.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

-

Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven (e.g., 60°C) for a defined period. Dissolve a known amount in the solvent before analysis.

-

Photodegradation: Expose the stock solution and the solid compound to UV and visible light in a photostability chamber for a defined period.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to check the purity of the parent peak in the stressed samples. Use LC-MS/MS to identify the major degradation products.

Recommendations for Handling and Storage

Based on the predicted instability profile, the following handling and storage recommendations are advised to minimize the degradation of 3-Bromoquinolin-5-ol:

-

Storage: Store the compound in a well-sealed container at the recommended temperature of 2-8°C.[1][3]

-

Protection from Light: Protect the compound from light by storing it in an amber-colored vial or in the dark.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

pH Control: When preparing solutions, use buffered systems if the application allows, to avoid exposure to extreme pH conditions.

Conclusion

3-Bromoquinolin-5-ol is a valuable synthetic intermediate whose stability is crucial for its successful application in research and development. While specific degradation data is limited, an understanding of the chemical reactivity of its functional groups allows for the prediction of its primary degradation pathways, which are likely to include oxidation and photodegradation. The implementation of systematic forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential for confirming these pathways, identifying degradation products, and establishing appropriate handling and storage conditions. The protocols and theoretical framework provided in this guide offer a robust starting point for any scientist or researcher working with this important molecule.

References

-

LookChem. 3-BROMOQUINOLIN-5-OL. [Link]

-

PubMed Central. Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. [Link]

-

PubChem. 3-Bromoquinoline. [Link]

-

PubMed. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. [Link]

-

Pharmaffiliates. 3-Bromoquinolin-5-ol. [Link]

-

ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

PubMed. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. [Link]

-

ARC Journals. Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). [Link]

-

ResearchGate. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]

-

ACS Publications. Radical-Induced Oxidative Transformation of Quinoline. [Link]

-

MDPI. Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-